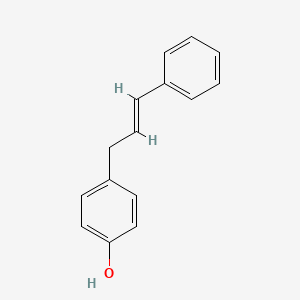

Obtusastyrene

Overview

Description

Obtusastyrene is a phenolic-based natural product . It is known for its antimicrobial properties .

Synthesis Analysis

Obtusastyrene is isolated from Dalbergia retusa . The development of strategies based on a site-selective allylation, particularly protecting group-free substrates and non-activated coupling agents, is indispensable in organic synthesis .Molecular Structure Analysis

The molecular structure of Obtusastyrene is C15H14O .Chemical Reactions Analysis

Obtusastyrene is involved in the [Pd]-catalyzed para-selective allylation of phenols .Physical And Chemical Properties Analysis

Obtusastyrene is soluble in acetone, alcohol, and olive oil . In water, it is soluble at concentrations of 34 μg/ml .Scientific Research Applications

Organic Synthesis: Site-Selective Allylation

Obtusastyrene plays a crucial role in organic synthesis, particularly in the site-selective allylation of phenols. This process is essential for creating phenolic-based natural products and biologically significant compounds. The development of strategies for protecting group-free substrates and non-activated coupling agents is indispensable, and Obtusastyrene is a key scaffold in such strategies .

Medical Sciences: Antimicrobial Activity

In the medical field, Obtusastyrene exhibits effective antimicrobial activity against a variety of bacteria, yeasts, and molds. Its minimal inhibitory concentrations make it a promising alternative to synthetic phenolic antimicrobial agents, offering potential for the development of new treatments and preventive measures .

Pharmaceutical Chemistry: Drug Synthesis

Obtusastyrene is involved in the synthesis of pharmaceutical drugs, particularly through the Claisen and intermolecular rearrangement processes. These chemical reactions are fundamental for creating various drug precursors and active pharmaceutical ingredients, showcasing the compound’s versatility in drug development .

Biotechnology: Biosurfactant Production

The unique surface activity and biocompatibility of Obtusastyrene make it an important compound in the production of biosurfactants. These substances, derived from microorganisms, have applications in drug delivery, tumor treatment, and immune regulation due to their antibacterial and antiviral properties .

Catalysis: Enzymatic Synthesis

Obtusastyrene is used in enzymatic synthesis as a catalyst in the production of cinnamamides from methyl cinnamates and phenylethylamines. This process highlights the compound’s role in developing anti-inflammatory and analgesic agents, contributing to the advancement of green chemistry and sustainable pharmaceutical practices .

Mechanism of Action

Target of Action

Obtusastyrene, also known as 4-Cinnamylphenol, is a natural phenolic compound It has been reported to exhibit antimicrobial properties , suggesting that its targets could be microbial cells or specific enzymes within these cells.

Mode of Action

It is known to have antimicrobial properties , which suggests that it may interact with microbial cells, possibly disrupting their cell walls or inhibiting essential enzymes, leading to their death

Biochemical Pathways

Given its antimicrobial properties , it is likely that it interferes with essential biochemical pathways in microbial cells, such as those involved in cell wall synthesis or energy production. More research is needed to identify the specific pathways affected.

Result of Action

Its antimicrobial properties suggest that it may lead to the death of microbial cells . This could result from the disruption of cell walls, inhibition of essential enzymes, or interference with vital biochemical pathways. More research is needed to confirm these effects and discover any additional ones.

Future Directions

properties

IUPAC Name |

4-[(E)-3-phenylprop-2-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPGXIGIEYOFEX-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Obtusastyrene | |

CAS RN |

24126-82-7, 21148-30-1 | |

| Record name | Obtusastyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024126827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obtusastyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Obtusastyrene relate to its activity?

A2: As a cinnamylphenol, Obtusastyrene's structure plays a key role in its activity. The phenolic moiety is likely involved in interactions with bacterial cell walls and membranes, leading to cell disruption. [] Further research exploring Structure-Activity Relationships (SAR) is needed to fully understand the contributions of specific structural features to its antimicrobial potency and selectivity.

Q2: Does the pH of the environment impact the effectiveness of Obtusastyrene?

A3: Research indicates that the antimicrobial activity of Obtusastyrene remains relatively stable across a pH range of 3 to 8. [] This suggests that its mechanism of action is not significantly influenced by pH within this range.

Q3: What is the solubility of Obtusastyrene in different solvents?

A4: Obtusastyrene shows good solubility in organic solvents like acetone, alcohol, and olive oil. Its solubility in water is more limited, reaching approximately 34 μg/ml. [] This solubility profile may influence its formulation and potential applications.

Q4: Are there any natural sources for Obtusastyrene?

A5: Yes, Obtusastyrene is a naturally occurring compound found in the heartwood of Dalbergia obtusa, a tropical hardwood tree. [, ] Its presence in this wood species contributes to the natural durability and resistance to biodeterioration.

Q5: Have there been any studies on the use of Obtusastyrene for wood preservation?

A6: Research has investigated the efficacy of Obtusastyrene as a wood preservative against common wood decay fungi. While it showed some effectiveness against brown-rot fungi, higher concentrations were needed for significant protection, potentially limiting its practical application in this area. []

Q6: Has the synthesis of Obtusastyrene been achieved?

A7: Yes, efficient synthetic routes for Obtusastyrene have been developed. One notable approach utilizes a palladium-catalyzed para-selective allylation of phenols, offering a direct and environmentally friendly method for its production. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E,5E,9S,10S,12S,13S,14E,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B1242658.png)

![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)

![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)

![[(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(acetyloxymethyl)but-2-enoate](/img/structure/B1242673.png)

![(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1242675.png)